N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide, also known as JNJ-5207852, is a small molecule antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized in 2006 by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. CB2 receptors are primarily found on immune cells, and their activation has been linked to various inflammatory and immune-related diseases. JNJ-5207852 has been studied extensively for its potential therapeutic applications in these areas.
Wirkmechanismus
N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide acts as a selective antagonist of the CB2 receptor, inhibiting its activation by endogenous cannabinoids and other ligands. This leads to a reduction in inflammation and immune response, as CB2 receptors are primarily found on immune cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide can reduce inflammation and immune response in various animal models of disease. It has also been shown to reduce pain and improve mobility in animal models of rheumatoid arthritis. In addition, it has been suggested that N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide may have neuroprotective effects in certain neurological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide is its specificity for the CB2 receptor, which allows for targeted inhibition of immune-related processes. However, its efficacy and safety in humans have not yet been fully established, and further studies are needed to determine its potential therapeutic applications.
Zukünftige Richtungen
Future research on N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide could focus on its potential use in combination with other therapies for inflammatory and immune-related diseases, as well as its potential use in other areas such as cancer treatment and neurological disorders. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as optimal dosing and administration methods.
Synthesemethoden
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide involves several steps, starting with the reaction of 4-methoxybenzylamine with 3-bromopropionyl chloride to form 3-(4-methoxyphenyl)propanamide. This intermediate is then reacted with 1H-pyrrole-1-propanol and triethylamine to form N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide has been studied extensively for its potential therapeutic applications in various inflammatory and immune-related diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its potential use in cancer treatment, as CB2 receptors are overexpressed in certain types of cancer cells.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-pyrrol-1-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-16-8-5-15(6-9-16)7-10-17(20)18-11-4-14-19-12-2-3-13-19/h2-3,5-6,8-9,12-13H,4,7,10-11,14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIMKSLIZBHNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.